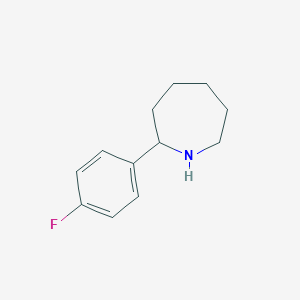

2-(4-Fluorophenyl)azepane

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-fluorophenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRNAJNHLFLGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394283 | |

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168890-44-6 | |

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Drug Discovery Applications of 2 4 Fluorophenyl Azepane Derivatives

Overview of Azepane Motif in Approved Pharmaceutical Agents and Drug Candidates

The azepane scaffold is a privileged structure in modern pharmacotherapy, present in a variety of approved drugs and clinical candidates. nih.govresearchgate.net Its unique three-dimensional structure and conformational flexibility are often key to its biological activity. lifechemicals.com Over 20 drugs approved by the FDA contain the azepane moiety, highlighting its therapeutic importance. dntb.gov.ua These agents span a wide range of therapeutic areas, demonstrating the versatility of the azepane ring in drug design. researchgate.netnih.gov

Examples of marketed drugs incorporating the azepane or related azepine/benzazepine structures include:

Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. researchgate.net

Azelastine: A potent, second-generation histamine (B1213489) antagonist for the treatment of allergic rhinitis. lifechemicals.com

Tolazamide: An oral blood glucose-lowering drug for type 2 diabetes. lifechemicals.com

Mecillinam: An antibiotic used for the treatment of urinary tract infections. researchgate.net

Cetiedil: A vasodilator and anti-sickling agent. researchgate.net

Nabazenil: A compound with cannabinoid receptor activity. researchgate.net

The following table summarizes some approved pharmaceutical agents containing the azepane or related seven-membered nitrogen heterocycle motif.

| Drug Name | Therapeutic Class | Structural Motif |

| Benazepril | ACE Inhibitor | Tetrahydro-1-benzazepine |

| Azelastine | Antihistamine | Phthalazinone fused with azepine |

| Tolazamide | Antidiabetic | Azepane-sulfonylurea |

| Mecillinam | Antibiotic | Amidinopenicillanic acid with azepane |

| Mianserin | Antidepressant | Tetracyclic (dibenzo[c,f]azepine) |

| Tolvaptan | Vasopressin Antagonist | Benzazepine |

Beyond approved drugs, numerous compounds containing the azepane ring are in various stages of clinical and preclinical development, targeting a wide array of diseases including cancer, central nervous system disorders, and infectious diseases. nih.govnih.gov The continued interest in this scaffold underscores its value in the generation of novel therapeutic agents. lifechemicals.com

Rational Design Principles for 2-(4-Fluorophenyl)azepane Analogues

The rational design of analogues based on the this compound scaffold involves a deep understanding of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The conformational diversity of the azepane ring is a critical factor in its bioactivity, and the ability to introduce specific substituents to favor a particular conformation is a key element of effective drug design. lifechemicals.com The 4-fluorophenyl group itself serves multiple purposes: the phenyl ring can engage in pi-stacking or hydrophobic interactions with the target protein, while the fluorine atom can modulate electronic properties, pKa, and metabolic stability. ctppc.orgu-tokyo.ac.jp

Key design principles include:

Conformational Constraint: Introducing substituents on the azepane ring to lock it into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target.

Stereochemical Control: The carbon at the 2-position of the azepane ring is a chiral center. The synthesis and biological evaluation of individual enantiomers are crucial, as biological activity often resides in a single stereoisomer.

Pharmacophore Elaboration: Using the azepane nitrogen or other positions on the ring and phenyl group as points for further substitution to introduce additional binding interactions (e.g., hydrogen bond donors/acceptors, charged groups).

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. drughunter.comcambridgemedchemconsulting.com For this compound derivatives, bioisosteric replacement can be applied to both the aromatic ring and the heterocyclic scaffold to improve drug-like properties. ctppc.org

Phenyl Ring Bioisosteres: The 4-fluorophenyl group can be replaced by a variety of bioisosteres to modulate potency, selectivity, and metabolic stability. nih.gov

Heteroaromatic Rings: Replacing the phenyl ring with pyridyl, pyrimidyl, or thiophene (B33073) rings can introduce hydrogen bonding capabilities, alter lipophilicity, and block or change sites of metabolism. niper.gov.in

Other Substituted Phenyls: Replacing the fluorine with other small, electron-withdrawing groups like a cyano or trifluoromethyl group, or with small alkyl or methoxy (B1213986) groups, can fine-tune electronic and steric properties. mdpi.com

Azepane Ring Modifications:

Ring Contraction/Expansion: While moving away from the azepane core, exploring smaller (pyrrolidine, piperidine) or larger rings can be a valid strategy if the seven-membered ring is not optimal for the target.

Classical Bioisosteres: The replacement of a methylene (B1212753) group (-CH2-) in the azepane ring with a heteroatom like oxygen (-O-) to form an oxazepane, or sulfur (-S-) to form a thiazepane, can significantly alter polarity and hydrogen bonding potential.

The following table provides examples of bioisosteric replacements relevant to the this compound scaffold.

| Original Group | Potential Bioisostere(s) | Potential Outcome(s) |

| 4-Fluorophenyl | Pyridyl, Thienyl, Pyrimidinyl | Modulate electronics, add H-bond interactions, alter metabolism niper.gov.in |

| Phenyl | Bicyclo[1.1.1]pentane | Increase sp³ character, improve solubility nih.gov |

| Fluorine (on Phenyl) | H, Cl, CH₃, CN, CF₃ | Fine-tune lipophilicity and electronic effects cambridgemedchemconsulting.com |

| -CH₂- (in Azepane) | -O-, -S-, -NH- | Alter polarity, solubility, and H-bonding capacity |

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. nih.gov This approach is valuable for generating new intellectual property, improving physicochemical properties, and overcoming liabilities of an existing chemical series. niper.gov.in Starting from a this compound lead, several scaffold hopping strategies can be envisioned.

Heterocycle Replacement: The azepane ring itself can be replaced with a different heterocyclic or carbocyclic scaffold that maintains the spatial orientation of key pharmacophoric features, such as the 4-fluorophenyl group and the nitrogen atom. For example, a piperidine (B6355638) or pyrrolidine (B122466) ring could be explored.

Ring Opening/Closure: A flexible acyclic analogue could be designed that mimics the binding conformation of the azepane derivative. Conversely, parts of the azepane ring could be fused with the phenyl ring to create more rigid, bicyclic, or tricyclic structures like tetrahydroisoquinolines or benzazepines. nih.gov

Topology-Based Hopping: This involves a more abstract hop to a completely different chemotype that preserves the three-dimensional and pharmacophoric similarity to the original molecule but has a distinct two-dimensional structure. chemrxiv.org For instance, a recent study detailed a successful core-hopping strategy from an indole (B1671886) to an indazole framework to develop dual MCL-1/BCL-2 inhibitors. rsc.org A similar conceptual approach could be applied to move from the azepane core to other novel scaffolds.

Development of this compound-Based Compounds as Lead Structures in Drug Discovery

A lead compound is a chemical starting point that exhibits some desired biological activity and serves as the foundation for chemical modifications to optimize its therapeutic properties. nih.gov While specific public-domain examples focusing directly on this compound as a lead structure are limited, the broader class of substituted azepanes is of significant interest. The process involves synthesizing a library of analogues and evaluating them to build a structure-activity relationship (SAR).

A notable example of a complex azepine-containing scaffold being developed involves inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. Researchers designed and synthesized a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. Within this series, compounds were functionalized at the 2-position of the azepine ring. One such derivative, 2-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (11d) , incorporates both the azepine-like core and a 4-fluorophenyl moiety (as part of a larger substituent). nih.gov This compound demonstrated potent inhibitory activity against the PARP-1 enzyme, validating the utility of the substituted azepine scaffold as a basis for lead development in this target class. nih.gov

The development of a lead compound typically follows these steps:

Hit Identification: A compound like this compound is identified through screening or design.

SAR Exploration: Analogues are synthesized by modifying various parts of the molecule (e.g., substitution on the phenyl ring, substitution on the azepane ring, changing the stereochemistry).

Optimization: Based on SAR data, modifications are made to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Preclinical Candidate Selection: A compound with a balanced profile of efficacy and drug-like properties is selected for further development. mdpi.com

Strategies for Improving Metabolic Stability of Fluorophenylazepane Derivatives

Metabolic instability is a major reason for the failure of drug candidates. The this compound scaffold contains several potential sites for metabolic modification by enzymes, primarily cytochrome P450s (CYPs). Common metabolic pathways include oxidation of the azepane ring, N-dealkylation (if substituted), and oxidation of the aromatic ring. chemrxiv.org

Several strategies can be employed to enhance the metabolic stability of these derivatives:

Fluorine Substitution: The presence of the fluorine atom on the phenyl ring is itself a strategy to improve metabolic stability. The carbon-fluorine bond is very strong, and fluorine's high electronegativity can deactivate the aromatic ring towards oxidative metabolism. chemrxiv.org

Blocking Metabolic Soft Spots: If a specific site of metabolism (a "soft spot") is identified, it can be blocked. For example, if the para-position of the phenyl ring were a liability, placing a metabolically stable group like fluorine there prevents oxidation at that site. Similarly, introducing substituents like methyl or gem-dimethyl groups on the azepane ring can sterically hinder enzymatic attack.

Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage due to the kinetic isotope effect. This can lead to a more stable compound and an extended half-life. cambridgemedchemconsulting.com

Alicyclic Ring Modification: In cases where a larger scaffold containing the this compound motif is used, modifying adjacent rings can improve stability. For example, in a series of dopamine (B1211576) transporter (DAT) inhibitors containing a bis(4-fluorophenyl)methyl group, replacing a metabolically labile piperazine (B1678402) ring with a more stable piperidine ring led to significant improvements in stability in rat liver microsomes. nih.govnih.gov This principle of modifying adjacent alicyclic amines is directly applicable to complex derivatives of this compound.

The table below outlines common metabolic liabilities and corresponding strategies for stabilization.

| Metabolic Liability | Stabilization Strategy | Example/Rationale |

| Aromatic Oxidation | Introduce electron-withdrawing groups (e.g., F, CF₃) | The 4-fluoro substituent already helps deactivate the ring. chemrxiv.org |

| Alicyclic Ring Oxidation | Introduce blocking groups (e.g., methyl, gem-dimethyl) | Steric hindrance prevents CYP enzyme access. |

| N-Dealkylation | Modify N-substituent, incorporate N into a ring | Reduce accessibility or lability of the C-N bond. |

| C-H bond cleavage at a specific site | Deuteration (replace H with D) | Slows metabolism via the kinetic isotope effect. cambridgemedchemconsulting.com |

| Metabolism of adjacent rings | Replace labile rings with more stable ones | e.g., Piperazine → Piperidine to prevent N-dealkylation. nih.gov |

Pharmacological Profiles and Biological Activities of 2 4 Fluorophenyl Azepane Derivatives

The 2-(4-fluorophenyl)azepane scaffold is a key structural motif in a variety of centrally acting compounds. Derivatives incorporating this structure have been investigated for their ability to modulate a wide range of neurotransmitter receptors, demonstrating the versatility of this chemical framework in the design of new therapeutic agents for neurological and psychiatric disorders.

Sigma Receptor Ligands (σ1R, σ2R)

Sigma receptors, classified into σ1 and σ2 subtypes, are unique, non-opioid, membrane-bound proteins expressed in the central nervous system and peripheral organs. nih.gov They are involved in numerous physiological functions and are considered promising targets for therapeutic intervention in cancer and various CNS disorders. nih.govnih.gov The σ1 receptor is known to play a role in motor functions and psychiatric disorders, while the σ2 receptor is implicated in neoplastic diseases, with its density being significantly higher in proliferating tumor cells compared to quiescent ones. nih.gov

Derivatives containing a fluorophenyl moiety have been explored for their sigma receptor activity. For instance, N-(4-fluorophenyl)piperazine derivatives have been developed as potent σ2 receptor-preferred ligands. nih.gov While not direct azepane derivatives, these structures share the key fluorophenyl pharmacophore. One such compound, CM572, which incorporates an isothiocyanate group, showed a significant preference for the σ2 receptor over the σ1 receptor (σ1Ki/σ2Ki = 685). nih.gov Another related compound, 1-[2-(4-Fluorophenyl)-2-adamantyl]-4-(1-piperidineacetyl)piperazine, has also been noted for its antitumor activity, which may be related to sigma receptor interactions. mdpi.com

Research into adamantane-based compounds, which can be considered as scaffolds for designing sigma-2 receptor ligands, has shown that these molecules interact effectively with the σ2 receptor. nih.gov This suggests that the incorporation of bulky, hydrophobic groups like adamantane in conjunction with the fluorophenylazepane core could be a viable strategy for developing selective σ2 receptor ligands for tumor imaging and therapy. nih.gov

| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| CM572 (N-(4-fluorophenyl)piperazine derivative) | σ1R | >10000 nM | σ2 selective (685-fold) | nih.gov |

| CM572 (N-(4-fluorophenyl)piperazine derivative) | σ2R | 14.6 nM | ||

| FBFPA (N-4'-Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide) | σ1R | 3.15 nM | σ1 selective (44-fold) | nih.gov |

| FBFPA (N-4'-Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide) | σ2R | 139.51 nM |

Serotonin Receptor Modulators (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Serotonin (5-HT) receptors are critical targets in the treatment of depression, anxiety, and other CNS disorders. nih.govwikipedia.org Drugs that modulate these receptors, often in combination with serotonin reuptake inhibition, are known as serotonin modulators. wikipedia.orgdoctorabad.com Derivatives of this compound have been investigated for their affinity and functional activity at several key serotonin receptor subtypes.

The 5-HT1A and 5-HT2A receptors are particularly important. For example, in a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro derivatives, compounds with a cyclohexane moiety attached to the pyrrolidine-2,5-dione ring showed potent 5-HT1A ligand activity, with Ki values as low as 2.7 nM. nih.gov Some of these compounds displayed functional profiles of presynaptic 5-HT1A agonists and postsynaptic antagonists. nih.gov

The 5-HT7 receptor is also implicated in the pathophysiology of depression and cognitive impairments. nih.gov A study on dual 5-HT7/5-HT2A receptor antagonists identified 3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene (a related heterocyclic system) as a high-affinity ligand for both 5-HT7 and 5-HT2A receptors (pKi = 8.1 for both). researchgate.netsci-hub.se This compound acted as an inverse agonist at the 5-HT7 receptor and an antagonist at the 5-HT2A receptor. researchgate.netsci-hub.se These findings highlight the potential of fluorophenyl-containing scaffolds in designing multi-target agents for complex psychiatric disorders.

| Compound Class/Example | Receptor Target | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives | 5-HT1A | 2.7 - 5.1 nM | Agonist/Antagonist | nih.gov |

| 3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene | 5-HT2A | pKi = 8.1 | Antagonist | researchgate.netsci-hub.se |

| 3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene | 5-HT7 | pKi = 8.1 | Inverse Agonist | researchgate.netsci-hub.se |

Dopamine (B1211576) Receptor Ligands (e.g., D2, D3, D4)

Dopamine receptors, particularly the D2-like subfamily (D2, D3, D4), are the primary targets for antipsychotic medications. nih.gov The dopamine D2 receptor is considered the main site of action for the therapeutic effects of these drugs. nih.gov The D4 receptor has also garnered significant attention, as some atypical antipsychotics like clozapine show a higher affinity for D4 than for D2 receptors. nih.govelifesciences.org

The this compound structure is found within molecules designed to target these receptors. Research has focused on developing subtype-selective ligands to improve efficacy and reduce side effects. psu.edu For instance, a series of novel ligands based on the classical D4 agonist A-412997 were synthesized and profiled, leading to the identification of several D4-selective compounds with Ki values as low as 4.3 nM and over 100-fold selectivity against other D2-like receptors. psu.edu While these specific examples were piperidine-based, the structure-activity relationships derived from such studies are crucial for designing selective azepane-based dopamine receptor ligands. The extended binding pocket of the D4 receptor, which differs from that of D2 and D3 receptors, offers a structural basis for achieving this selectivity. elifesciences.org

| Compound Class/Example | Receptor Target | Binding Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| A-412997 derivatives (piperidine-based) | D4 | ≤ 4.3 nM | >100-fold vs D2/D3 | psu.edu |

| L745870 (1,4-DAP compound) | D4 | ~0.43 nM | >1000-fold vs other dopamine receptors | elifesciences.org |

GABA-A Receptor Positive Allosteric Modulation by Azepane Derivatives

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the brain. mdpi.com Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, producing sedative and anxiolytic effects, without activating the receptor directly. wikipedia.orgnih.gov This class includes well-known drugs like benzodiazepines and barbiturates. wikipedia.org

The search for novel GABA-A PAMs has explored a wide range of heterocyclic scaffolds. nih.gov While direct evidence for this compound derivatives acting as GABA-A PAMs is not prominent in the reviewed literature, the general principle of allosteric modulation at this receptor complex is well-established for various structural classes. mdpi.comresearchgate.net These modulators bind to sites on the receptor complex that are distinct from the GABA binding site, increasing the frequency or duration of chloride channel opening when GABA is bound. wikipedia.orgnih.gov The development of azepane-based GABA-A PAMs would represent a novel chemical class for this target, potentially offering different selectivity for the various GABA-A receptor subtypes and, consequently, a distinct pharmacological profile.

Histamine (B1213489) H3 Receptor Ligands Derived from Azepanes

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the CNS. semanticscholar.org Antagonists and inverse agonists of the H3R are being investigated for their potential in treating cognitive disorders, such as Alzheimer's disease, by increasing the levels of neurotransmitters like acetylcholine. semanticscholar.orgnih.gov

The azepane ring is a key structural feature in several series of potent H3R ligands. In one study, novel biphenyloxy-alkyl derivatives of azepane were synthesized and evaluated. nih.gov The compound 1-(6-(3-phenylphenoxy)hexyl)azepane demonstrated the highest affinity, with a Ki value of 18 nM for the human H3 receptor. nih.gov Another study focusing on multi-target ligands identified 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane as a promising compound with high affinity for the human H3R (Ki = 33.9 nM) and additional activity as a butyrylcholinesterase inhibitor. nih.gov Structure-activity relationship studies have shown that the azepane moiety generally provides good affinity, often comparable to or slightly less than piperidine (B6355638) derivatives, depending on the rest of the molecule's structure. semanticscholar.org

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 1-(6-(3-phenylphenoxy)hexyl)azepane | hH3R | 18 nM | nih.gov |

| 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane | hH3R | 33.9 nM | nih.gov |

Neurokinin-3 Receptor Antagonistic Activity

The neurokinin-3 receptor (NK3R) is part of the tachykinin receptor family and is activated by the neuropeptide neurokinin B (NKB). nih.gov This signaling pathway is involved in thermoregulation. womensmentalhealth.org Antagonism of the NK3R has emerged as a novel, non-hormonal therapeutic approach for treating vasomotor symptoms, such as hot flashes, experienced by menopausal women. womensmentalhealth.orgnih.gov

While specific studies detailing this compound derivatives as NK3R antagonists were not identified in the initial search, the development of non-peptide antagonists for this receptor is an active area of research. nih.gov These antagonists work by blocking NK3 receptors in the hypothalamus, thereby alleviating symptoms associated with estrogen deficiency. womensmentalhealth.org The development of azepane-based NK3R antagonists could provide new chemical entities for this therapeutic application. The FDA's approval of the first NK3R antagonist, fezolinetant, in 2023 underscores the clinical importance of this target. womensmentalhealth.org

Enzyme Inhibition Profiling of Fluorophenylazepane Derivatives

Novel azepane derivatives have been synthesized and assessed for their ability to inhibit Protein Kinase B (PKB-α) and Protein Kinase A (PKA). acs.orgnih.gov An initial lead compound, derived from (-)-balanol, demonstrated a potent IC50 value of 5 nM for PKB-α inhibition but was found to be unstable in plasma due to an ester moiety. acs.orgnih.gov Through structure-based optimization, a subsequent compound was developed that exhibited high plasma stability and a potent IC50 of 4 nM for PKB-α. acs.orgnih.gov To understand the binding interactions and conformational changes, co-crystals of several of these azepane derivatives with PKA were obtained and analyzed. nih.gov

Table 1: Inhibitory Activity of Azepane Derivatives against PKB-α

| Compound | IC50 (PKB-α) | Plasma Stability |

|---|---|---|

| Lead Compound | 5 nM | Unstable |

Matrix metalloproteinases (MMPs) are a family of enzymes that play a key role in the remodeling of the extracellular matrix. nih.gov While essential for normal biological processes, unregulated MMP activity is associated with various diseases. nih.gov Consequently, the development of matrix metalloproteinase inhibitors (MMPIs) has been an active area of research. nih.gov

The introduction of a fluorine atom into MMPIs has been explored as a strategy to enhance target binding, improve metabolic stability, and potentially shift clearance towards a more renal route. nih.gov Research on γ-fluorinated α-sulfonylaminohydroxamic acid-based inhibitors of MMP-2 and MMP-9 has shown promising results, with high inhibition potencies. nih.gov Interestingly, both enantiomers of these fluorine-containing inhibitors displayed equal, potent inhibition in the low nanomolar and subnanomolar ranges, which may be due to additional interactions of the fluorine atom with the enzyme's active site. nih.gov

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. nih.gov While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, the development of selective COX-2 inhibitors was pursued to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov

Fluorine-containing organic compounds have been investigated for their potential as COX-2 inhibitors. frontiersin.org For instance, a fluorine-modified version of rutaecarpine, fluoro-2-methoxyrutaecarpine (F-RUT), has been identified as a COX-2-selective inhibitor with anti-inflammatory properties. frontiersin.org The rationale for fluorination includes enhancing metabolic stability by hindering oxidative metabolic pathways. frontiersin.org

Table 2: General Comparison of COX Inhibitors

| Inhibitor Type | Primary Target | Key Characteristic |

|---|---|---|

| Traditional NSAIDs | COX-1 and COX-2 | Non-selective inhibition nih.gov |

| Selective COX-2 Inhibitors | COX-2 | Reduced gastrointestinal side effects nih.govnih.gov |

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair. nih.govnih.gov Inhibitors of PARP-1 have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.gov

In the search for novel PARP-1 inhibitors, a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been designed and synthesized. nih.gov One compound from this series, compound 11b, demonstrated a slightly better inhibitory effect on PARP-1 than the approved drug rucaparib and also showed selective inhibitory activity between PARP-1 and PARP-2. nih.govresearchgate.net Molecular docking and dynamics studies have provided insights into how this compound can effectively occupy and stably bind to the active site of the PARP-1 enzyme. nih.gov

Table 3: In Vitro Inhibitory Activity of Azepane Derivative 11b

| Compound | Target | Inhibitory Effect |

|---|---|---|

| Compound 11b | PARP-1 | Slightly better than rucaparib nih.govresearchgate.net |

Dual p38α MAPK/PDE4 Inhibition

While specific research on this compound derivatives as dual inhibitors of p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) is not extensively available in the current literature, the broader class of p38α MAPK inhibitors has been a subject of significant investigation. Some kinase inhibitors have been found to not only block the active site of p38α but also to promote its inactivation through dephosphorylation of the activation loop nih.gov. This dual-action mechanism involves flipping the activation loop to a conformation that makes it accessible for dephosphorylation nih.gov. Certain existing kinase inhibitors can modulate the conformational equilibrium of the p38α activation loop, thereby increasing the rate of its dephosphorylation by phosphatases like WIP1 nih.gov. This suggests a potential avenue for developing more effective kinase inhibitors by leveraging cellular phosphatases to enhance their efficacy nih.gov.

Glycosidase Inhibition by Polyhydroxyazepanes

Polyhydroxylated azepanes, which are seven-membered iminosugar analogues, have been investigated for their potential as glycosidase inhibitors. These compounds are of interest due to the higher flexibility of their seven-membered ring, which may enhance their interaction with biological targets, and the possibility of introducing more functional groups to improve bioavailability and selectivity unifi.it.

In one study, a series of diastereomeric tetrahydroxylated azepanes with a carboxymethyl group at the pseudo-anomeric position were synthesized. Screening of these compounds against a variety of commercially available glycosidases revealed that one of the stereoisomers exhibited potent and selective inhibition of β-galactosidase with an IC50 value of 21 μM nih.gov.

Another study focused on the stereoselective synthesis of pentahydroxyazepane iminosugars. While the specific compounds synthesized in this study showed limited inhibition of a panel of 12 human lysosomal glycosidases, the synthetic strategy was noted as innovative and potentially applicable to the creation of other iminosugars with different configurations and substitutions unifi.it.

Table 1: Glycosidase Inhibition by a Polyhydroxyazepane Derivative

| Compound | Target Enzyme | IC50 (μM) |

|---|

Diverse Therapeutic Potentials of this compound Compounds

Anti-cancer Activities and Cytotoxicity Mechanisms

Derivatives of this compound have demonstrated notable potential as anti-cancer agents, with various studies highlighting their cytotoxic effects against a range of human cancer cell lines.

One area of investigation involves 2-(4-Fluorophenyl)-N-halophenylacetamide derivatives. A study on these compounds revealed cytotoxic activity against several cancer cell lines, including PC3 (prostate cancer), Hela (cervical cancer), ACHN (renal cell carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia) brieflands.com. The compounds generally showed better activity against the PC3 cell line, with one derivative exhibiting an IC50 of 102 µM/L brieflands.com. Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also reported potent anticancer activity, particularly against the PC3 prostate carcinoma cell line nih.gov.

Furthermore, novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as PARP-1 inhibitors nih.gov. One compound in this series demonstrated significant anti-proliferative effects against A549 lung cancer cells with an IC50 of 1.95 µM and excellent PARP-1 inhibitory activity with an IC50 of 19.24 nM nih.gov. Mechanistic studies showed that this compound could induce apoptosis in A549 cells nih.gov.

The broader class of azepane-containing molecules is recognized for its presence in various bioactive compounds with anticancer properties nih.gov. Research on A-ring azepano-triterpenoids has also shown their cytotoxic potential against several human tumor cell lines, including malignant melanoma (A375), colorectal carcinoma (HT29), breast carcinoma (MCF-7), ovarian carcinoma (A2780), and hypopharyngeal carcinoma (FaDu) mdpi.com.

Table 2: Cytotoxic Activity of this compound Derivatives and Related Compounds

| Compound Class | Cancer Cell Line | IC50 |

|---|---|---|

| 2-(4-Fluorophenyl)-N-halophenylacetamide derivative | PC3 (Prostate) | 102 µM/L brieflands.com |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | PC3 (Prostate) | 52 µM nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | PC3 (Prostate) | 80 µM nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | MCF-7 (Breast) | 100 µM nih.gov |

Antimicrobial (Antibacterial, Antifungal) Properties

The this compound scaffold and related structures have been incorporated into various compounds exhibiting antimicrobial activities.

A series of 2-fluorophenyl-4,6-disubstituted nih.govnih.govnih.govtriazines were synthesized and evaluated for their antimicrobial activity against several Gram-positive bacteria and two fungi. The study found that the 3- or 4-fluorophenyl component directly attached to the triazine ring was crucial for their activity, with some compounds demonstrating significant effects against all tested organisms nih.gov.

Research on azepine and thiepine derivatives has also yielded compounds with notable antibacterial and antifungal properties. In one study, a series of new pyridobenzazepine and pyridobenzothiepine derivatives were synthesized, with some pyridobenzazepine derivatives showing better antibacterial and antifungal activity than their dipyridoazepine counterparts shd.org.rs. One derivative, in particular, displayed potent activity against the tested bacteria with MIC values ranging from 39–78 µg/mL, while another showed promising antifungal activity with MICs between 156–313 µg/mL shd.org.rs.

Furthermore, novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have been synthesized and screened for in vitro antimicrobial activity. A significant number of these newly synthesized compounds demonstrated both antibacterial and antifungal properties nih.gov. One particular derivative with a 3,4-dichlorophenyl substitution showed a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans nih.govresearchgate.net.

Table 3: Antimicrobial Activity of Azepine Derivatives and Related Compounds

| Compound Class | Microorganism | Activity (MIC) |

|---|---|---|

| Pyridobenzazepine derivative 8 | Various Bacteria | 39–78 µg/mL shd.org.rs |

| Pyridobenzazepine derivative 12 | Various Fungi | 156–313 µg/mL shd.org.rs |

Anti-inflammatory Effects

The azepane scaffold is a component of various molecules that have been investigated for their anti-inflammatory properties dntb.gov.ua. Fused triazole-azepine hybrids, for instance, have been studied as potential non-steroidal anti-inflammatory agents (NSAIDs). In vivo studies on these hybrids have demonstrated promising anti-exudative effects, with all tested compounds being more potent than the reference drug diclofenac sodium in a carrageenan-induced hind paw edema model mdpi.com. The inflammation inhibition for these compounds ranged from 50.3% to 73.0% mdpi.com.

While not directly containing the this compound structure, other heterocyclic compounds with anti-inflammatory activity provide context for the potential of this scaffold. For example, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has shown potent anti-inflammatory activity. In a carrageenan-induced paw edema model, this compound significantly reduced paw edema, particularly after repeated dosing nih.gov. It also decreased serum levels of the pro-inflammatory cytokine TNF-α in a lipopolysaccharide-induced systemic inflammation model nih.gov.

Additionally, a series of 2,4-diaryl-5(4H)-imidazolones were prepared and evaluated for their anti-inflammatory activities, with some exhibiting excellent effects in the carrageenan-induced rat paw edema model mdpi.com.

Anxiolytic Activity

The structural features of this compound are found in molecules with potential anxiolytic activity. While direct studies on this compound for anxiety are limited, related compounds have shown promising results.

For instance, a piperazine (B1678402) derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), which shares some structural similarities, exhibited anxiolytic-like effects in animal models. This compound increased the number of entries and time spent in the open arms of the elevated plus-maze and increased transitions and time spent in the light area of the light-dark box test nih.gov. The anxiolytic-like effects of this compound were found to be mediated through both the benzodiazepine and nicotinic pathways nih.gov.

Other heterocyclic systems have also been explored for their anxiolytic potential. Derivatives of 11H-2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole and 2-mercaptobenzimidazole have been shown to possess varying degrees of tranquilizing action, with some compounds identified as potent anxiolytics researchgate.net. Similarly, novel annulated pyrrolo nih.govnih.govbenzodiazepines have been synthesized and evaluated, with one derivative exhibiting significant anxiolytic effects in the elevated plus-maze test in mice mdpi.com. Furthermore, new derivatives of 6-(4-methoxyphenyl)-7H- nih.govbrieflands.comnih.govtriazolo[3,4-a] brieflands.comnih.govbenzodiazepine have been found to have high anxiolytic activity, comparable to diazepam and tofisopam rrpharmacology.ru.

Analgesic Activity

Derivatives incorporating the 4-fluorophenyl moiety have been investigated for their potential to alleviate pain. Research has shown that the inclusion of this structural feature can contribute to significant antinociceptive effects in various preclinical models.

One area of investigation involves N-arylhydrazone derivatives of mefenamic acid. A study on these compounds revealed that a derivative featuring a 4-fluorophenyl group (Compound 12) demonstrated a notable reduction in the writhing response in mice when compared to a control group. ualberta.ca This particular compound was identified as being significantly more potent than the parent drug, mefenamic acid, in this specific analgesic test. ualberta.ca

In a separate line of research, new series of pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated for both anticonvulsant and analgesic properties, as these activities are often correlated. mdpi.com The most promising anticonvulsant compound from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, was further assessed for its antinociceptive activity in the formalin model of tonic pain. mdpi.com The development of new analgesics is crucial due to the side effects associated with many existing medications, such as ulcers and drowsiness. zsmu.edu.ua The goal is to create effective drugs with fewer adverse effects to improve the quality of life for patients dealing with chronic pain. zsmu.edu.ua

The table below summarizes the findings for a key derivative.

| Compound Name | Test Model | Result | Source |

| N-(4-fluorophenyl)-2-(2-((2,3-dimethylphenyl)amino)benzamido)acetamide (Compound 12) | Abdominal constriction test (writhing test) | Significantly more potent than mefenamic acid | ualberta.ca |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) | Formalin model of tonic pain | Investigated for antinociceptive activity | mdpi.com |

Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia. nih.gov The pathology of AD involves factors such as the deposition of extracellular beta-amyloid plaques, the formation of intracellular neurofibrillary tangles from hyperphosphorylated tau protein, and deficiencies in neurotransmitters. mdpi.com Current treatments, including acetylcholinesterase inhibitors like donepezil and rivastigmine, primarily alleviate symptoms. mdpi.com Consequently, there is a significant research effort to discover new multifunctional agents that can target the various pathological pathways of the disease. mdpi.com

Heterocyclic compounds, including those with structures related to this compound, are being explored as potential multi-target-directed ligands for AD. For instance, a series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their potential to act on multiple targets relevant to AD. nih.gov Several of these compounds demonstrated excellent inhibitory potential against acetylcholinesterase (AChE), with IC50 values in the nanomolar to low micromolar range. nih.gov

Further studies on 1,2,4-oxadiazole derivatives revealed compounds with potent and selective AChE inhibition as well as significant antioxidant activity. mdpi.com The inclusion of specific moieties, such as a p-trifluoromethylphenyl group, was found to enhance the antioxidant potential and monoamine oxidase B (MAO-B) inhibition of some derivatives. nih.gov MAO-B is another important target in neurodegenerative diseases. The search for natural products and phytochemicals with neuroprotective properties is also an active area of research, as these compounds often possess antioxidant and anti-inflammatory effects. nih.gov

The table below highlights the multi-target approach for a class of related derivatives.

| Compound Class | Target | Key Findings | Source |

| 1,2,4-oxadiazole derivatives | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), Oxidative Stress | Potent inhibition of AChE and MAO-B; significant antioxidant potential. | nih.govmdpi.com |

Anticonvulsant Activity

Epilepsy is a common neurological disorder characterized by recurrent seizures. The search for novel antiepileptic drugs continues due to the resistance and side effects associated with current medications. nih.gov Derivatives containing the 4-fluorophenyl group have shown promise in preclinical anticonvulsant screening programs.

Initial screening of various N-Mannich bases and acetamide derivatives has identified several compounds with significant activity in the maximal electroshock (MES) seizure test, a model used to identify drugs effective against generalized tonic-clonic seizures. researchgate.net One of the most active compounds identified in a study was 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione (12), which provided protection against electrically induced seizures at a dose of 30 mg/kg. researchgate.net

In another study, a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives was synthesized and evaluated. mdpi.com The compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) was particularly active, showing 100% protection in the MES test at a dose of 100 mg/kg. mdpi.com Further quantitative evaluation of this compound in rats revealed a median effective dose (ED50) in the MES test of 68.30 mg/kg. This compound also showed potent activity in the psychomotor (6 Hz) seizure model, with an ED50 of 28.20 mg/kg, indicating potential efficacy against therapy-resistant partial seizures. mdpi.com The likely mechanism of action for this compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

The table below summarizes the anticonvulsant activity of representative derivatives.

| Compound Name | Test Model | Dose | Result | Source |

| 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione (12) | MES (mice, i.p.) | 30 mg/kg | Protection against seizures | researchgate.net |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES (mice, i.p.) | 100 mg/kg | 100% protection | mdpi.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES (rats, p.o.) | ED50: 68.30 mg/kg | Quantitative efficacy | mdpi.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6 Hz (32 mA) (rats, p.o.) | ED50: 28.20 mg/kg | Quantitative efficacy | mdpi.com |

Structure Activity Relationship Sar Studies of 2 4 Fluorophenyl Azepane Derivatives

Impact of Substituent Position and Nature on Biological Activity in Fluorophenylazepane Analogues

The biological activity of fluorophenylazepane analogues is highly sensitive to the position and nature of substituents on both the aromatic ring and the azepane core. The fluorine atom itself, due to its small size and high electronegativity, can significantly alter a molecule's properties, affecting its binding to biological targets. nih.gov

In a study of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, which feature a complex azepine core, the position of the fluorine atom on a phenyl-triazolyl methyl substituent dramatically influenced anti-proliferative activity against the A549 lung cancer cell line. The analogue with a 2-fluorophenyl group (Compound 11b ) exhibited a potent IC₅₀ value of 1.95 µM. nih.gov In contrast, moving the fluorine to the 4-position (Compound 11d ) or replacing it with a 4-chloro substituent (Compound 11j ) led to a significant decrease in activity, with IC₅₀ values of 13.06 µM and 14.15 µM, respectively. nih.gov This highlights the critical role of the substituent's position, suggesting that the ortho-position on the phenyl ring is optimal for interaction with the biological target in this specific scaffold. nih.gov

The nature of the substituent is equally important. In a series of hexahydropyrimido[1,2-a]azepine derivatives designed as anti-inflammatory agents, various substitutions on a benzylidene moiety attached to the core structure were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.govtandfonline.com Analogues featuring a 4-(pyrrolidin-1-yl)phenyl group (2g ) and a 4-(piperidin-1-yl)phenyl group (2h ) demonstrated varied inhibitory profiles, indicating that the type of heterocyclic substituent influences both potency and selectivity. tandfonline.com

These findings underscore a fundamental principle in the SAR of azepane derivatives: minor positional or chemical changes to substituents can lead to substantial alterations in biological effect, guiding the rational design of more potent and selective compounds.

| Compound | Substituent | IC₅₀ (µM) on A549 Cells nih.gov |

|---|---|---|

| 11b | 2-Fluorophenyl | 1.95 |

| 11d | 4-Fluorophenyl | 13.06 |

| 11j | 4-Chlorophenyl | 14.15 |

Stereochemical Influence on Pharmacological Efficacy and Selectivity

Stereochemistry is a critical determinant of the pharmacological properties of chiral drugs, as enantiomers of the same compound can exhibit widely different activities, potencies, and selectivities. nih.gov This is because biological targets such as receptors and enzymes are themselves chiral, leading to stereospecific interactions. For azepane derivatives, which often contain one or more chiral centers, the spatial arrangement of substituents can profoundly affect their interaction with these targets.

The synthesis of functionalized azepines, such as trifluoromethyl-substituted azepin-2-carboxylates, often yields specific stereoisomers, and the control of this stereochemistry is a key focus of synthetic strategies. nih.gov While direct studies on the stereoisomers of 2-(4-fluorophenyl)azepane are limited in the available literature, principles can be drawn from closely related structures. For instance, in a series of 2,3-disubstituted tropane analogues, which share structural similarities with certain azepane derivatives, the stereochemistry at the C-3 position was found to have a significant effect on binding affinity and selectivity for the dopamine (B1211576) transporter (DAT) versus the serotonin transporter (SERT). nih.gov One diaryltropane compound that adopts a specific boat conformation was identified as being highly selective (69-fold) for DAT over SERT, demonstrating how a specific three-dimensional structure is preferred by the transporter's binding site. nih.gov

This principle is broadly applicable to azepane-based monoamine reuptake inhibitors, where the orientation of the aryl group relative to the azepane ring and other functional groups dictates the efficacy and selectivity of transporter blockade. nih.govnih.gov The development of stereoselective syntheses is therefore paramount to producing the desired, more active enantiomer while avoiding the less active or potentially off-target enantiomer.

Ligand-Receptor Interaction Analysis and Binding Mechanisms

Understanding how this compound derivatives bind to their biological targets at a molecular level is fundamental to elucidating their mechanism of action and guiding further optimization. The conformationally flexible azepine ring allows these ligands to adapt to the topology of various receptor binding pockets. jopir.in

Molecular docking studies on diverse azepine-containing scaffolds have provided detailed insights into their binding modes. For example, in a series of novel hexahydropyrimido[1,2-a]azepine derivatives designed as selective COX-2 inhibitors, docking simulations revealed key interactions within the enzyme's active site. nih.govtandfonline.com The most selective compounds were able to fit into the larger active site of COX-2, forming hydrogen bonds and hydrophobic interactions with key residues, which rationalized their selectivity over the more constricted COX-1 active site. nih.gov

Similarly, for a series of spiro-azepine derivatives that act as PARP-1 inhibitors, docking studies showed that the active compound 11b could fully occupy the active pocket of the enzyme. nih.gov The triazole ring, a common feature in these derivatives, is known to readily bind to biological targets through hydrogen bonding and dipole interactions. nih.gov In another example involving diazepane-based sigma receptor (σR) ligands, the benzofurane derivative 2c was identified as the optimal compound due to its strong interaction with the active site of the receptor, exhibiting high affinity. nih.gov These studies consistently show that the binding of azepane derivatives is driven by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand's aromatic moieties and receptor residues.

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for predicting and rationalizing the SAR of novel compounds. nih.govnih.gov These methods provide insights into molecular structures, dynamics, and properties that are often difficult to obtain through experimental approaches alone. mdpi.commdpi.com

For azepane derivatives, computational techniques are widely used to understand ligand-receptor interactions and predict biological activity. Molecular docking is a primary tool used to simulate the binding pose of a ligand within a receptor's active site and to estimate the strength of the interaction. researchgate.netnih.gov This approach was successfully used to rationalize the selective COX-2 inhibition of hexahydropyrimido[1,2-a]azepine derivatives nih.govtandfonline.com and to identify the binding mode of novel azepines based on a quinazolinone moiety. researchgate.netnih.gov

Beyond simple docking, molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex, assessing its stability over time. nih.gov In the study of spiro-azepine PARP-1 inhibitors, MD simulations confirmed that the most potent compound, 11b , binds stably at the active site, with its Root Mean Square Deviation (RMSD) value fluctuating less than that of the reference drug. nih.gov Similarly, for diazepane-based sigma receptor ligands, MD simulations confirmed the strong and stable interaction of the most promising derivative with the receptor's active site. nih.gov These computational studies not only support experimental findings but also provide a predictive framework to guide the design of new analogues with improved affinity and selectivity, ultimately accelerating the drug development process. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical research data—including in vitro pharmacological characterization, in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, or brain penetration studies—published for the chemical compound “this compound.”

Therefore, it is not possible to generate the requested article with detailed, informative, and scientifically accurate content for the specified sections and subsections while adhering to the strict requirement of focusing solely on this compound. The creation of data tables and detailed research findings is contingent on the availability of primary research data, which could not be located for "this compound" itself.

Further research on more complex derivatives containing the fluorophenyl and azepane moieties may be available, but a discussion of these would fall outside the explicit scope of the request.

Future Directions and Research Gaps in 2 4 Fluorophenyl Azepane Research

Development of Novel Synthetic Routes for Structurally Diverse Fluorophenylazepane Scaffolds

A significant research gap lies in the development of efficient and stereoselective synthetic routes to produce a wide array of 2-(4-fluorophenyl)azepane analogs. While general methods for azepane synthesis exist, such as ring-expansion strategies and intramolecular cyclizations, their application to create diverse libraries of fluorophenyl-substituted azepanes remains largely unexplored. Future research should focus on several key areas:

Catalytic Asymmetric Synthesis: The development of catalytic methods to control the stereochemistry at the C2 position of the azepane ring is crucial. This would enable the synthesis of enantiomerically pure this compound, which is vital for understanding its interaction with chiral biological targets.

Late-Stage Functionalization: Methodologies that allow for the modification of the azepane and fluorophenyl rings in the later stages of a synthetic sequence would be highly valuable. This approach would facilitate the rapid generation of analogs with varied substitution patterns for structure-activity relationship studies.

Novel Ring-Forming Reactions: The exploration of new chemical reactions to construct the azepane ring with an appended fluorophenyl group could lead to more efficient and versatile synthetic pathways. This could include novel transition-metal-catalyzed cyclizations or multicomponent reactions.

The ability to generate a diverse collection of fluorophenylazepane scaffolds will be a critical enabler for the subsequent exploration of their therapeutic potential and biological functions.

Exploration of New Therapeutic Targets for this compound Derivatives

The azepane core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities. Azepane-based compounds have been investigated for a variety of therapeutic applications, including as anticancer, anti-tubercular, and anti-Alzheimer's disease agents, as well as histamine (B1213489) H₃ receptor inhibitors and α-glucosidase inhibitors nih.gov. However, the specific therapeutic targets for this compound and its derivatives are yet to be systematically investigated.

A significant research opportunity exists in screening this compound and its analogs against a wide range of biological targets to uncover novel therapeutic applications. The presence of the 4-fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to unique biological activities. Future research should aim to:

Broad-Based Phenotypic Screening: Utilizing high-throughput screening technologies to test a library of fluorophenylazepane derivatives in various disease models can help identify novel and unexpected therapeutic activities.

Target-Based Screening: Based on the known activities of other azepane-containing molecules, targeted screening against specific enzyme families (e.g., kinases, proteases) or receptor types (e.g., G-protein coupled receptors) could yield promising lead compounds.

Investigation of Central Nervous System (CNS) Activity: The lipophilicity imparted by the fluorophenyl group may enhance blood-brain barrier penetration, making this class of compounds interesting candidates for CNS disorders nih.gov. Exploring targets within the CNS, such as neurotransmitter transporters or receptors, could be a fruitful area of research.

The following table summarizes potential therapeutic areas for azepane derivatives, which could guide future investigations into this compound.

| Therapeutic Area | Potential Targets/Applications |

| Oncology | Kinase inhibitors, Tubulin polymerization inhibitors |

| Infectious Diseases | Anti-tubercular agents, Antiviral agents |

| Neurodegenerative Diseases | BACE1 inhibitors, Glycogen synthase kinase 3β inhibitors |

| Metabolic Disorders | α-Glucosidase inhibitors, Dipeptidyl peptidase-4 inhibitors |

| Inflammatory Diseases | Histamine H₃ receptor antagonists |

Advanced Structure-Activity Relationship and Mechanism of Action Studies

A detailed understanding of the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective analogs of this compound. Currently, there is a lack of comprehensive SAR studies for this specific compound. Future research should focus on systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity.

Key areas for investigation include:

Substitution on the Phenyl Ring: Exploring the effects of changing the position and nature of the substituent on the phenyl ring. For instance, comparing the activity of fluoro, chloro, and methyl groups at the ortho, meta, and para positions.

Substitution on the Azepane Ring: Introducing substituents at various positions of the azepane ring to probe the spatial requirements of the binding pocket of its biological target.

Stereochemistry: As mentioned earlier, the synthesis and biological evaluation of individual enantiomers are critical to understanding the role of stereochemistry in target recognition and binding.

Conformational Analysis: The flexible seven-membered azepane ring can adopt multiple conformations. Studying the preferred conformation of active analogs can provide insights into the bioactive conformation and aid in the design of more rigid and potent derivatives.

In conjunction with SAR studies, elucidating the mechanism of action (MoA) at a molecular level is a critical research gap. Techniques such as target identification using chemical proteomics, and biochemical and cellular assays to confirm target engagement and downstream signaling effects will be essential. Computational approaches, including molecular docking and molecular dynamics simulations, can also provide valuable insights into the binding mode and interactions with the biological target, thereby guiding further optimization efforts.

Development of Fluorophenylazepane-Based Probes for Biological Research and Imaging

The unique properties of the this compound scaffold make it an attractive candidate for the development of chemical probes for biological research and in vivo imaging. The fluorine atom, in particular, offers several advantages for imaging applications.

Positron Emission Tomography (PET) Imaging: The stable isotope ¹⁹F can be replaced with the positron-emitting isotope ¹⁸F to create radiotracers for PET imaging nih.gov. If this compound or its derivatives show high affinity and selectivity for a specific biological target, an ¹⁸F-labeled version could be developed as a PET probe to visualize and quantify this target in vivo. This would be particularly valuable for studying targets in the brain, given the potential for these compounds to cross the blood-brain barrier nih.gov. The development of azepane-based compounds as PET imaging probes for targets like the orexin 2 receptors has already been explored, indicating the feasibility of this approach nih.gov.

Magnetic Resonance Imaging (MRI): ¹⁹F MRI is an emerging imaging modality that offers the advantage of a signal that is free from the background signals present in conventional ¹H MRI nih.gov. Fluorophenylazepane derivatives with high fluorine content could potentially be developed as ¹⁹F MRI contrast agents.

Fluorescent Probes: The azepane moiety can be incorporated into fluorescent dyes to create probes with interesting photophysical properties, such as sensitivity to polarity and viscosity nih.gov. By attaching a fluorophore to the this compound scaffold, it may be possible to develop fluorescent probes that can be used to visualize biological processes and targets in living cells with high spatial and temporal resolution.

The development of such probes would not only provide valuable tools for basic research but could also have applications in disease diagnosis and drug development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Fluorophenyl)azepane and confirming its structural identity?

- Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging the reactivity of the azepane ring and fluorophenyl group. For example, coupling 4-fluorophenylmagnesium bromide with azepane precursors under inert conditions (e.g., nitrogen atmosphere) is a common approach .

- Characterization : Use NMR (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and purity. The fluorophenyl group shows distinct splitting patterns in ¹H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm with coupling constants J = 8–9 Hz). High-resolution mass spectrometry (HRMS) and FT-IR can validate molecular weight and functional groups. Canonical SMILES (Fc1ccc(cc1)C1CCCCNC1) and InChIKey (QUVJBKWHZZDCQC-UHFFFAOYSA-N) are critical for database alignment .

Q. How can researchers optimize solubility and stability of this compound in aqueous buffers for in vitro studies?

- Solubility : Test co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Adjust pH to exploit the azepane’s basicity (pKa ~9–10).

- Stability : Perform forced degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 37°C) and monitor via HPLC-UV. Oxidative stability can be assessed using H₂O₂ or light exposure .

Advanced Research Questions

Q. What computational strategies are effective for predicting the pharmacological activity of this compound derivatives?

- QSAR Modeling : Use descriptors like logP, molar refractivity, and topological polar surface area (TPSA) to correlate structural features with activity. For example, a QSAR model with R² > 0.8 and Q² > 0.6 was validated for fluorophenyl-containing compounds targeting Polo-like kinase 1 (Plk1) .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to targets like Plk1. Derivatives with electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring showed enhanced binding affinity (ΔG < −8 kcal/mol) in docking studies .

Q. How can conflicting data on receptor selectivity for this compound analogs be resolved?

- Experimental Design : Perform radioligand binding assays (e.g., for dopamine D₂ or serotonin 5-HT₂A receptors) with strict controls (e.g., 10 µM haloperidol for non-specific binding).

- Data Analysis : Use Schild regression or Cheng-Prusoff equations to calculate Ki values. A compound with <50% displacement at 1 µM suggests negligible off-target activity. For example, diazepane analogs showed D₂/5-HT₂A selectivity ratios >10-fold, validated via competitive binding assays .

Q. What in vitro models are suitable for evaluating anti-cancer activity of this compound derivatives?

- Cell Lines : Use estrogen receptor-positive (MCF-7) or triple-negative (MDA-MB-231) breast cancer cells. Include normal fibroblasts (e.g., NIH/3T3) to assess selectivity.

- Assays : Conduct MTT or SRB assays at 48–72 hr exposure. IC₅₀ values <10 µM indicate potency. For mechanistic studies, combine with flow cytometry (apoptosis) and Western blotting (Plk1/p53 pathways) .

Q. How should researchers address discrepancies in metabolic stability data across fluorophenyl-containing compounds?

- Methodology : Compare microsomal (human/rat liver) stability assays under identical conditions (e.g., NADPH concentration, incubation time).

- Troubleshooting : If half-life (t₁/₂) varies >2-fold, check for cytochrome P450 isoform-specific metabolism using recombinant enzymes (e.g., CYP3A4 inhibition with ketoconazole) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.